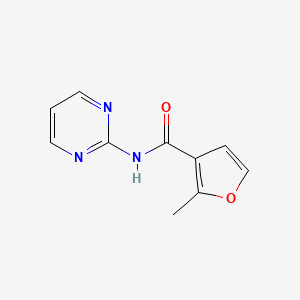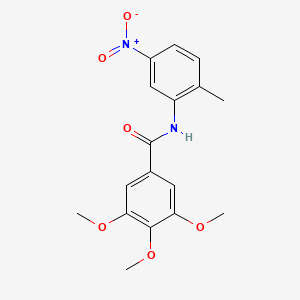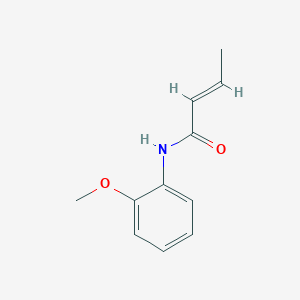![molecular formula C23H23N3O3 B5680882 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5680882.png)
1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione, commonly known as DPPD, is a synthetic compound that has been the focus of numerous scientific studies due to its potential applications in various fields. DPPD is a heterocyclic compound that contains a pyrimidine ring and a piperidine ring, and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of DPPD is not fully understood, but it is believed to act by modulating the activity of various neurotransmitters in the brain. DPPD has been found to interact with the GABA receptor, which is involved in the regulation of neuronal excitability. In addition, DPPD has been found to interact with the opioid receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
DPPD has been found to exhibit various biochemical and physiological effects. In animal studies, DPPD has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory effects. In addition, DPPD has been found to exhibit potential anticancer activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPD has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. In addition, DPPD has been found to exhibit various pharmacological activities, making it a useful tool for studying the mechanisms of action of various drugs. However, DPPD also has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the properties of naturally occurring compounds. In addition, the exact mechanism of action of DPPD is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DPPD. One area of research is the development of DPPD as a potential drug candidate for the treatment of cancer. Further studies are needed to determine the exact mechanism of action of DPPD and its potential efficacy as an anticancer agent. Another area of research is the development of DPPD as a potential drug candidate for the treatment of neurological disorders such as epilepsy and chronic pain. Further studies are needed to determine the safety and efficacy of DPPD in humans.
Métodos De Síntesis
The synthesis of DPPD involves the reaction between 3,3-diphenylpiperidin-1-yl)acetyl chloride and ethyl cyanoacetate in the presence of a base such as triethylamine. The resulting compound is then subjected to cyclization using a suitable reagent such as phosphorus oxychloride to give the final product, DPPD. The synthesis of DPPD has been reported in several scientific studies and has been found to be a relatively straightforward procedure.
Aplicaciones Científicas De Investigación
DPPD has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicinal chemistry, DPPD has been found to exhibit various pharmacological activities such as anticonvulsant, analgesic, and anti-inflammatory effects. In addition, DPPD has been found to exhibit potential anticancer activity and has been studied as a potential drug candidate for the treatment of cancer.
Propiedades
IUPAC Name |
1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-20-12-15-25(22(29)24-20)16-21(28)26-14-7-13-23(17-26,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-12,15H,7,13-14,16-17H2,(H,24,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUFLAUDIDHRRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC(=O)NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5680813.png)

![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5680825.png)
![1-ethyl-4-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5680839.png)
![(3aR*,9bR*)-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5680841.png)
![methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5680842.png)

![N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide](/img/structure/B5680888.png)



![[(3aS*,9bS*)-2-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5680905.png)
![4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5680908.png)
![2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5680916.png)